TRICHLORO PYRUVIC ACID

Description

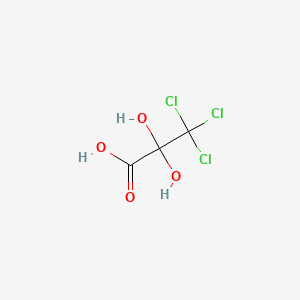

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trichloro-2,2-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3O4/c4-3(5,6)2(9,10)1(7)8/h9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXRFUZDYLVLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(Cl)(Cl)Cl)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30993991 | |

| Record name | 3,3,3-Trichloro-2,2-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73257-73-5 | |

| Record name | 3,3,3-Trichloro-2,2-dihydroxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73257-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trichloro-2,2-dihydroxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trichloro-2,2-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trichloro-2,2-dihydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Modification of Trichloro Pyruvic Acid

De Novo Synthesis Methodologies for Trichloro Pyruvic Acid

The foundational approaches to constructing trichloropyruvic acid involve building the molecule from less complex precursors through carefully controlled chemical reactions.

The most direct methods for synthesizing trichloropyruvic acid involve the introduction of chlorine atoms onto a pyruvic acid scaffold. This can be achieved through both direct and multi-step chlorination strategies.

Trichloropyruvic acid, also known as 3,3,3-trichloro-2-oxopropanoic acid, can be synthesized through the direct chlorination of pyruvic acid. One documented method involves the reaction of pyruvic acid with a powerful chlorinating agent, sulfuryl chloride (SO₂Cl₂). biosynth.comcymitquimica.com This reaction directly substitutes the hydrogen atoms on the methyl group of pyruvic acid with chlorine atoms. While effective, alternative, though sometimes less favored, methods for the chlorination of pyruvic acid have been reported using reagents such as sulfur dichloride or hypochlorous acid. orgsyn.orgorgsyn.org

A related approach involves the oxidation of lactic acid esters using chlorine gas under light irradiation to produce the corresponding pyruvic acid esters. google.com This highlights a pathway where chlorination is coupled with oxidation to form the α-keto acid structure.

Table 1: Reagents for Direct Chlorination of Pyruvic Acid and its Derivatives

| Starting Material | Chlorinating Agent | Product | Reference |

|---|---|---|---|

| Pyruvic Acid | Sulfuryl Chloride (SO₂Cl₂) | 3,3,3-Trichloro-2-oxopropanoic acid | biosynth.com, cymitquimica.com |

| Pyruvic Acid | Sulfur Dichloride (SCl₂) | Chloropyruvic Acid | orgsyn.org, orgsyn.org |

| Pyruvic Acid | Hypochlorous Acid (HOCl) | Chloropyruvic Acid | orgsyn.org, orgsyn.org |

Multi-step halogenation provides a more controlled, albeit longer, pathway to halogenated carbonyl compounds. The haloform reaction, for instance, is a well-known process that involves the exhaustive halogenation of a methyl ketone in the presence of a base. youtube.com This principle can be applied to achieve trichlorination at the alpha-carbon of a suitable precursor. The mechanism involves the formation of an enolate, which then acts as a nucleophile, attacking the halogen. youtube.com This process is repeated until all three alpha-hydrogens are replaced by halogen atoms.

For carboxylic acids specifically, the Hell-Volhard-Zelinsky (HVZ) reaction is a classic multi-step method for alpha-halogenation. youtube.com This reaction typically uses bromine and a phosphorus catalyst (like PBr₃) to convert a carboxylic acid into an acid halide, which more readily undergoes alpha-halogenation. While primarily demonstrated with bromine, the underlying principle of activating the carboxylic acid to facilitate halogenation is a key multi-step strategy. youtube.comyoutube.com

An alternative to direct chlorination of pyruvic acid is to begin with molecules that already contain chlorine atoms. This approach can simplify the synthesis and avoid harsh chlorinating agents. For instance, trichloropyruvic acid can be produced from the reaction of chloroacetic acid with ammonium (B1175870) chloride. biosynth.comcymitquimica.com

Another significant pathway involves the oxidation of chlorinated aldehydes. A patented process describes the preparation of trichloro acids, such as trichloroacetic acid, by reacting the corresponding trichloroaldehyde (e.g., chloral) with a hypochlorite (B82951) solution. google.com This method is applicable to a range of chlorinated aldehydes and proceeds via an oxidation reaction that converts the aldehyde functional group to a carboxylic acid while preserving the C-Cl bonds. google.com Furthermore, pyruvic acid itself can be prepared via the hydrolysis of α,α-dichloropropionic acid, indicating that chlorinated propionic acid derivatives serve as viable precursors to the pyruvic acid backbone. orgsyn.org

Table 2: Synthesis from Chlorinated Precursors

| Precursor(s) | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Chloroacetic Acid, Ammonium Chloride | Reaction | 3,3,3-Trichloro-2-oxopropanoic acid | biosynth.com, cymitquimica.com |

| Trichloroaldehyde | Hypochlorite (ClO⁻) | Trichloro Acid | google.com |

The field of biocatalysis offers powerful tools for selective halogenation, typically leading to analogs of trichloropyruvic acid rather than the compound itself. Enzymes provide a high degree of regio-, stereo-, and enantioselectivity under mild reaction conditions. mdpi.comnih.gov

Researchers have successfully engineered enzymes to perform novel chlorination reactions. For example, an L-proline cis-4-hydroxylase was modified through site-directed mutagenesis (specifically, a D108G amino acid exchange) to impart chlorination activity on its native substrate. mdpi.com Further engineering enhanced this activity significantly. This demonstrates the potential to reprogram hydroxylases into halogenases. mdpi.comnih.gov The use of enzymes such as transaminases can also be employed in cascades to produce chiral amines from keto acids, where the keto acid could be a halogenated analog. acs.org

Enzymatic synthesis can also produce non-natural analogs where a carboxylic acid group is replaced by a bioisostere. H-phosphinic acids, for example, are analogues of carboxylic acids. It has been demonstrated that L-glutamate-γ-H-phosphinate, an H-phosphinic analog of L-glutamate, can be enzymatically converted to the corresponding α-keto-γ-H-phosphinate analog using glutamate (B1630785) dehydrogenase. mdpi.com This highlights the potential for enzymatic routes to create keto acid analogs with unique properties. Glycolate oxidase is another enzyme that can be used to produce pyruvic acid from L-lactic acid, a process that could potentially be adapted for halogenated substrates. google.com

Halogenation Reactions for Trichloro Pyruvic Acid Production

Purification and Isolation Techniques for Synthetic Trichloro Pyruvic Acid

Once synthesized, trichloropyruvic acid must be separated from unreacted starting materials, byproducts, and solvents. Several effective purification and isolation techniques are available.

A common method for purifying pyruvic acid and its derivatives involves the formation of a bisulfite adduct. google.com The crude pyruvic acid compound is reacted with a bisulfite (e.g., sodium bisulfite), which selectively forms a solid adduct with the keto group. This adduct can be easily separated from soluble impurities. Subsequently, the purified pyruvic acid compound is regenerated by decomposing the adduct with an acid, such as hydrochloric or sulfuric acid. google.com

Liquid-liquid extraction, particularly reactive extraction, is another powerful technique. This method uses an organic phase containing an extractant, often a tertiary amine like tri-n-octylamine (TOA), to selectively pull the carboxylic acid from an aqueous solution. mdpi.comresearchgate.net The efficiency of this extraction can be influenced by the choice of diluent (e.g., decanol, kerosene) in the organic phase. researchgate.net A subsequent back-extraction step, often using hot water, can then recover the purified acid from the organic phase. google.com

For solid products like sodium pyruvate (B1213749), purification can be achieved through a process called repulsive extraction followed by crystallization. This involves adding a polar aprotic solvent, such as acetone, to an aqueous fermentation broth. researchgate.net The solvent reduces the solubility of the sodium pyruvate, causing it to precipitate or crystallize out of the solution, allowing for its isolation in high purity. researchgate.net In biochemical contexts, precipitation with agents like trichloroacetic acid is a standard method to remove protein contaminants from a solution containing the desired small molecule. asm.orgresearchgate.netasm.org

Table 3: Purification and Isolation Techniques

| Technique | Principle | Key Reagents/Solvents | Target | Reference |

|---|---|---|---|---|

| Adduct Formation | Reversible formation of a solid adduct | Sodium Bisulfite, Acid | Pyruvic Acid Compounds | google.com |

| Reactive Extraction | Selective transfer to an organic phase | Tri-n-octylamine (TOA), Organic Diluents | Pyruvic Acid | mdpi.com, researchgate.net |

| Repulsive Extraction & Crystallization | Reducing solubility to induce precipitation | Acetone | Sodium Pyruvate | researchgate.net |

Advanced Separation Methods for Byproduct Removal

The synthesis of trichloropyruvic acid, likely through methods such as the exhaustive chlorination of pyruvic acid or the oxidation of a suitable trichlorinated precursor, can result in a mixture of the desired product, unreacted starting materials, and various byproducts. These byproducts may include partially chlorinated pyruvic acids (monochloro- and dichloro- derivatives) and products from side reactions or degradation. The effective separation and purification of trichloropyruvic acid from this complex mixture are critical for obtaining a high-purity product. Several advanced separation techniques are applicable for this purpose. halo.science

The primary separation challenges stem from the high water solubility and polarity of organic acids. halo.scienceshimadzu.com Traditional methods often involve neutralization and precipitation, which can generate significant waste streams. halo.science Modern methods offer more efficient and environmentally benign alternatives.

Key Separation Techniques:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating organic acids. shimadzu.comshimadzu.com

Ion-Exclusion Chromatography: This is the most common mode for organic acid analysis. It utilizes a cation exchange polymer resin in the hydrogen form. Separation is based on the principle of Donnan exclusion, where strong acids are repelled by the stationary phase and elute quickly, while weaker acids like trichloropyruvic acid can penetrate the pores to varying degrees based on their pKa, allowing for effective separation. shimadzu.comshimadzu.com

Anion-Exchange Chromatography: This method separates charged molecules. Organic acids, as anions, compete with counter-ions in the mobile phase for positively charged sites on the stationary phase resin. shimadzu.comrun.edu.ng Gradient elution is often required to separate a mixture of organic acids with different pKa values. shimadzu.com

Reversed-Phase (RP) Chromatography: While less common for highly polar compounds, specialized RP columns (like C18) can be used with highly aqueous mobile phases, sometimes modified with ion-pairing agents, to achieve separation. shimadzu.comtandfonline.com

Membrane Filtration: Advanced membrane technologies can separate molecules based on size and charge. Ultrafiltration or nanofiltration could potentially be used to separate the target acid from larger impurities or salts, proving particularly useful in treating wastewater from chemical synthesis. halo.sciencerun.edu.ng

Electrodialysis: This technique uses ion-exchange membranes and an electric potential to separate ionic species from uncharged ones. It is highly effective for desalting and concentrating organic acid streams from fermentation broths or reaction mixtures. halo.science

Crystallization: As a final purification step, controlled crystallization can yield highly pure trichloropyruvic acid, assuming a suitable solvent system can be identified in which the solubility of the acid and its impurities differs significantly with temperature. halo.science

| Separation Method | Principle | Applicability to Trichloropyruvic Acid | Advantages | Limitations |

|---|---|---|---|---|

| Ion-Exclusion Chromatography | Separation based on pKa and electrostatic repulsion from a charged stationary phase. shimadzu.com | Highly suitable for separating from other organic acids and strong mineral acids. | High resolution, well-established for organic acids. shimadzu.com | May require specialized columns and instrumentation. |

| Anion-Exchange Chromatography | Separation of anions based on competitive binding to a positively charged resin. run.edu.ng | Effective for isolating the target acid from neutral or cationic impurities. | High capacity, good for purification from complex matrices. | Often requires gradient elution and can be sensitive to mobile phase pH. shimadzu.com |

| Electrodialysis | Migration of ions across ion-exchange membranes under an electric field. halo.science | Ideal for removing inorganic salts (e.g., from neutralization steps) and concentrating the product. | Energy efficient, minimizes waste streams, continuous process. halo.science | High capital cost, not effective for separating from other organic acids. |

| Crystallization | Separation based on differential solubility of the product and impurities. halo.science | Potentially an excellent final polishing step to achieve high purity. | Can yield very pure product, scalable. | Requires finding a suitable solvent system, may have lower initial recovery. |

Yield Optimization in Trichloro Pyruvic Acid Synthesis

Optimizing the yield of trichloropyruvic acid is a critical aspect of its synthesis, aimed at maximizing product formation while minimizing byproducts and waste. This involves a systematic investigation of various reaction parameters. github.io Given the complexity of multistep organic reactions, methodologies like Design of Experiments (DoE) and Response Surface Methodology (RSM) can be employed to efficiently explore the parameter space and identify optimal conditions. researchgate.netgithub.com

Potential synthetic routes to trichloropyruvic acid could include the oxidation of 3,3,3-trichlorolactic acid or the direct chlorination of pyruvic acid. For either route, key parameters to optimize would include:

Reactant Stoichiometry: The molar ratio of the substrate to the chlorinating agent or oxidizing agent is crucial. An excess of the agent may lead to higher conversion but could also promote side reactions or product degradation.

Catalyst: The choice and concentration of a catalyst (e.g., a phase-transfer catalyst for chlorination or a metal catalyst for oxidation) can dramatically influence reaction rate and selectivity.

Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions. An optimal temperature must be found to maximize the formation of trichloropyruvic acid without promoting its decomposition.

Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but extended times can lead to the formation of degradation products.

Solvent: The polarity and nature of the solvent can influence the solubility of reactants and stabilize transition states, thereby affecting the reaction pathway and yield.

| Parameter | Range Explored | Potential Impact on Yield | Rationale |

|---|---|---|---|

| Oxidant Molar Ratio (e.g., KMnO₄) | 1.0 - 3.0 eq. | Higher ratios may increase conversion but risk over-oxidation and C-C bond cleavage. | Stoichiometry dictates the theoretical extent of reaction. acs.org |

| Temperature | 0 °C - 50 °C | Yield may increase with temperature to a point, then decrease due to decomposition. | Reaction kinetics are temperature-dependent. Harsh conditions can degrade α-keto acids. mdpi.com |

| pH | 2 - 7 | Can affect the stability of the starting material, oxidant, and product. | The stability and reactivity of many organic compounds are pH-dependent. |

| Catalyst Loading (if applicable) | 0.1 - 5 mol% | Optimal loading maximizes rate without causing unwanted side reactions or high costs. | Catalyst concentration influences reaction kinetics. |

| Solvent System | Water, Acetone/Water, Dichloromethane | Solvent polarity can affect reactant solubility and reaction pathway. | The solvent environment can stabilize intermediates and influence selectivity. github.io |

Derivatization Reactions of Trichloro Pyruvic Acid

The dual functionality of trichloropyruvic acid, possessing both a carboxylic acid and a ketone group, alongside the unique trichloromethyl group, allows for a wide array of derivatization reactions. These transformations can be used to synthesize a variety of novel chemical structures.

Esterification and Amidation Reactions of Trichloro Pyruvic Acid

The carboxyl group of trichloropyruvic acid is readily converted into esters and amides through standard synthetic protocols. These reactions are fundamental in modifying the compound's physical properties and for incorporating the trichloropyruvoyl scaffold into larger molecules.

Esterification: The conversion of trichloropyruvic acid to its corresponding esters can be achieved through several methods:

Fischer Esterification: Reacting the acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid. libretexts.orguakron.edu

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt followed by an SN2 reaction with a primary alkyl halide. libretexts.org

Acyl Chloride Intermediate: The carboxylic acid can be converted to the more reactive trichloropyruvoyl chloride using reagents like thionyl chloride or oxalyl chloride. This intermediate readily reacts with alcohols, even sterically hindered ones, to form the ester. libretexts.org

Amidation: The synthesis of amides from trichloropyruvic acid typically involves activating the carboxyl group to facilitate the attack by an amine.

Acyl Chloride Method: Similar to esterification, the formation of trichloropyruvoyl chloride followed by reaction with a primary or secondary amine is a highly effective method. A base is typically added to neutralize the HCl byproduct. fishersci.itsioc-journal.cn

Coupling Reagents: A wide variety of peptide coupling reagents (e.g., carbodiimides like DCC or EDC, often with additives like HOBt) can be used to directly couple the carboxylic acid with an amine, avoiding the need to isolate the harsh acyl chloride intermediate. fishersci.itiajpr.com

| Reactant | Reaction Type | Product Name | General Method |

|---|---|---|---|

| Methanol | Esterification | Methyl trichloropyruvate | Fischer Esterification. libretexts.org |

| Ethanol | Esterification | Ethyl trichloropyruvate. arizona.edu | Fischer Esterification. libretexts.org |

| Ammonia | Amidation | Trichloropyruvamide | Acyl chloride method. fishersci.it |

| Aniline | Amidation | N-Phenyltrichloropyruvamide | Peptide coupling reagents. iajpr.com |

| Glycine methyl ester | Amidation | Methyl N-(trichloropyruvoyl)glycinate | Peptide coupling reagents. iajpr.com |

Reduction and Oxidation Products of Trichloro Pyruvic Acid

The α-keto group of trichloropyruvic acid is a prime target for reduction and oxidation reactions, leading to the formation of α-hydroxy acids or products of oxidative cleavage, respectively.

Reduction: The reduction of the ketone functionality in α-keto acids typically yields the corresponding α-hydroxy acid. rsc.org In the case of trichloropyruvic acid, this would produce 3,3,3-trichlorolactic acid. This transformation can be achieved using various reducing agents:

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the reduction of ketones to alcohols under mild conditions.

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst (e.g., Pt, Pd, Ru) can also effect this reduction, although conditions must be controlled to avoid reduction of the carboxylic acid or dechlorination.

Enzymatic Reduction: Biocatalytic methods using ketoreductases or dehydrogenases can offer high stereoselectivity, producing a single enantiomer of the α-hydroxy acid product. nih.gov

Oxidation: α-Keto acids can undergo oxidation through several pathways, often involving decarboxylation. mdpi.com

Oxidative Decarboxylation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂), can lead to the cleavage of the bond between the carbonyl carbons, resulting in decarboxylation. acs.orgmdpi.com For trichloropyruvic acid, this could potentially yield chloral (B1216628) (trichloroacetaldehyde) and carbon dioxide, followed by further oxidation of the aldehyde to trichloroacetic acid.

Baeyer-Villiger Oxidation: While more common for ketones, this reaction involves insertion of an oxygen atom adjacent to the carbonyl group. With a suitable peroxy acid, this could theoretically lead to the formation of an anhydride-like intermediate that would be highly susceptible to hydrolysis.

| Transformation | Reagent(s) | Major Product | Reaction Class |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | 3,3,3-Trichlorolactic acid | Reduction of a ketone. rsc.org |

| Reduction | H₂ / Pd-C | 3,3,3-Trichlorolactic acid | Catalytic hydrogenation |

| Oxidation | H₂O₂, heat | Trichloroacetic acid + CO₂ | Oxidative decarboxylation. nih.gov |

| Oxidation | KMnO₄ | Trichloroacetic acid + CO₂ | Oxidative decarboxylation. mdpi.com |

Nucleophilic and Electrophilic Substitutions on Trichloro Pyruvic Acid Scaffolds

The electron distribution in trichloropyruvic acid, heavily influenced by the three chlorine atoms and two carbonyl groups, dictates its reactivity in substitution reactions. The molecule presents several electrophilic centers ripe for nucleophilic attack, while electrophilic substitution is less favorable.

Nucleophilic Substitution:

Attack at the Carbonyl Carbon: The ketone carbonyl carbon is a primary site for nucleophilic attack. Reactions with nucleophiles like organometallic reagents (e.g., Grignard reagents) or cyanide would lead to the formation of tertiary alcohols.

Attack at the Trichloromethyl Group: The CCl₃ group is a notable feature. While typically a poor leaving group, under certain conditions, it can be displaced. More commonly, the CCl₃ group can be attacked by nucleophiles, particularly in the presence of a base. This can initiate a haloform-type reaction, where the C-C bond is cleaved, yielding chloroform (B151607) and an oxalate (B1200264) derivative. The trichloromethyl group activates the adjacent nitrile group in trichloroacetonitrile (B146778) to nucleophilic attack, and similar activation of the ketone in trichloropyruvic acid is expected. wikipedia.org In some heterocyclic systems, the trichloromethyl group can be displaced by nucleophiles like methoxide. researchgate.netd-nb.info

Electrophilic Substitution:

| Reaction Type | Reactive Site | Reagent Type | Potential Outcome | Comment |

|---|---|---|---|---|

| Nucleophilic Addition | Ketone Carbonyl | Organometallics (e.g., RMgBr) | Tertiary alcohol formation | A standard reaction for ketones. |

| Nucleophilic Substitution | Trichloromethyl Group | Strong nucleophiles/base (e.g., OH⁻) | Haloform reaction (cleavage to CHCl₃ and oxalate) | The CCl₃ group is an activated leaving group in this context. researchgate.net |

| Nucleophilic Acyl Substitution | Carboxyl Carbon | Alcohols, Amines | Ester or Amide formation (see 1.3.1) | Requires activation of the carboxyl group. libretexts.orgiajpr.com |

| Electrophilic Substitution | α-Carbon | Electrophiles (e.g., Br₂) | Unlikely/Difficult | The α-carbon is highly electron-deficient due to adjacent EWGs, inhibiting attack. |

Chemical Reactivity and Mechanistic Investigations of Trichloro Pyruvic Acid

Reaction Kinetics and Thermodynamics of Trichloro Pyruvic Acid Transformations

The kinetics and thermodynamics of trichloropyruvic acid transformations are influenced by the electronic effects of the chlorine atoms and the inherent reactivity of the alpha-keto acid moiety.

Hydrolysis and Solvolysis Pathways of Trichloro Pyruvic Acid

Specific kinetic and thermodynamic data for the hydrolysis and solvolysis of trichloropyruvic acid are not extensively documented in publicly available literature. However, based on the principles of organic chemistry, several pathways can be postulated.

Hydrolysis: The hydrolysis of trichloropyruvic acid would involve the nucleophilic attack of water on the carbonyl carbon of the ketone or the carboxylic acid group. Attack at the ketonic carbonyl would lead to the formation of a gem-diol, a reaction common for alpha-keto acids. The equilibrium for this hydration would be influenced by the electron-withdrawing nature of the trichloromethyl group.

Solvolysis: In a broader sense, solvolysis involves the reaction of the substrate with the solvent. onlineorganicchemistrytutor.com In alcoholic solvents (alcoholysis), trichloropyruvic acid could undergo esterification at the carboxylic acid group, a standard acid-catalyzed reaction. The rate of this reaction would be dependent on the nature of the alcohol, temperature, and the presence of an acid catalyst.

Due to the lack of specific experimental data, a quantitative analysis of the kinetics and thermodynamics of these pathways for trichloropyruvic acid remains a subject for future investigation.

Decarboxylation Mechanisms of Trichloro Pyruvic Acid

The decarboxylation of trichloropyruvic acid is expected to be a significant reaction pathway, largely influenced by the stability of the resulting intermediates. Studies on the analogous compound, trichloroacetic acid (TCA), provide valuable insights into potential mechanisms.

The decarboxylation of TCA is known to be significantly influenced by the solvent, occurring more rapidly in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to protic solvents like water. rsc.orgcore.ac.uk This suggests that the solvent plays a crucial role in stabilizing the transition state and intermediates.

Two primary mechanisms can be considered for the decarboxylation of trichloropyruvic acid, drawing parallels with trichloroacetic acid:

Heterolytic Cleavage (Carbanion Intermediate): The decarboxylation can proceed through the formation of a trichloromethyl carbanion (CCl3⁻). core.ac.ukrsc.org The electron-withdrawing chlorine atoms stabilize this carbanion, making it a viable intermediate. The rate-limiting step in this process is the unimolecular breakdown of the trichloroacetate (B1195264) anion. rsc.org

Redox-Catalyzed Radical Mechanism: In mixtures of trichloroacetate and trichloroacetic acid in acetonitrile, a redox reaction between the acid and its conjugate base can occur, leading to the formation of trichloromethyl radicals (•CCl3). rsc.orgnih.gov This process involves a loop mechanism where the trichloroacetic acid is consumed through proton reduction, and the trichloroacetate ion is oxidized in a manner similar to a Kolbe electrolysis. rsc.orgnih.gov

Given the structural similarities, trichloropyruvic acid is likely to undergo decarboxylation through analogous pathways, with the alpha-keto group potentially influencing the reaction rates.

The following table summarizes kinetic data for the decarboxylation of the analogous compound, trichloroacetic acid, in DMSO.

| Parameter | Value | Reference |

| Activation Energy (Ea) | 83 kJ mol⁻¹ | rsc.org |

| Entropy of Activation (ΔS‡) | 11 J mol⁻¹ K⁻¹ | rsc.org |

| Dissociation Constant in DMSO | 2.9 × 10⁻⁴ mol L⁻¹ | rsc.org |

Oxidative and Reductive Reactions of Trichloro Pyruvic Acid

The presence of both a ketone and a carboxylic acid group, along with the trichloromethyl moiety, makes trichloropyruvic acid susceptible to both oxidation and reduction.

Oxidative Reactions: Alpha-keto acids can undergo oxidative decarboxylation. researchgate.net This process can be initiated by various oxidizing agents. Photo-oxidation of alpha-keto acids can also lead to decarboxylation through an electron transfer mechanism, potentially involving per-acid intermediates. le.ac.uk For trichloropyruvic acid, oxidation could lead to the formation of smaller chlorinated compounds and carbon dioxide. The strong electron-withdrawing nature of the trichloromethyl group would likely influence the susceptibility of the molecule to oxidation.

Reductive Reactions: The carbonyl group of the ketone is the primary site for reduction. Reduction of alpha-keto acids typically yields alpha-hydroxy acids. nih.gov For trichloropyruvic acid, reduction would yield 2,2,2-trichloro-1-hydroxypropanoic acid. The reduction of the trichloromethyl group is also a possibility under strong reducing conditions. Reductive dehalogenation of trichloroacetic acid by radicals has been observed, yielding dichloroacetate (B87207) radicals. researchgate.net A similar process could occur with trichloropyruvic acid.

Mechanistic Studies of Trichloro Pyruvic Acid in Organic Reactions

The mechanistic pathways of reactions involving trichloropyruvic acid are dictated by the formation and stability of various reactive intermediates.

Carbanion and Carbocation Intermediates in Trichloro Pyruvic Acid Chemistry

Carbanion Intermediates: As discussed in the context of decarboxylation, the formation of a trichloromethyl carbanion (CCl3⁻) is a plausible step. core.ac.ukrsc.org The stability of this carbanion is enhanced by the inductive effect of the three chlorine atoms. siue.edu In base-catalyzed reactions, the abstraction of a proton is unlikely due to the absence of alpha-hydrogens. However, the trichloromethyl group itself can act as a leaving group in certain nucleophilic substitution reactions, a phenomenon observed in the haloform reaction. youtube.com

Carbocation Intermediates: The formation of a carbocation adjacent to a carbonyl group (an α-carbonyl carbocation) is generally considered unfavorable. jove.com The electron-withdrawing nature of the carbonyl group destabilizes the adjacent positive charge. Therefore, reactions involving trichloropyruvic acid are less likely to proceed through a mechanism involving a carbocation at the alpha-position. SN1-type reactions at the carbon bearing the chlorine atoms are also unlikely due to the instability of the resulting carbocation.

Radical Reactions Involving Trichloro Pyruvic Acid

As previously mentioned, the decarboxylation of trichloropyruvic acid can proceed through a radical mechanism, particularly in the presence of its conjugate base, leading to the formation of the trichloromethyl radical (•CCl3). rsc.orgnih.gov This is analogous to the behavior observed with trichloroacetic acid.

Once formed, the trichloromethyl radical can participate in a variety of radical reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor to form chloroform (B151607) (CHCl3).

Addition to Double Bonds: It can add to alkenes and other unsaturated systems.

Dimerization: Two trichloromethyl radicals can combine to form hexachloroethane (B51795) (C2Cl6).

The study of the redox-catalyzed self-decarboxylation of trichloroacetic acid provides a strong precedent for the involvement of radical intermediates in the chemistry of trichloropyruvic acid. rsc.orgnih.gov Further investigation into the radical reactions of trichloropyruvic acid could reveal novel synthetic applications.

Rearrangement Reactions of Trichloro Pyruvic Acid and Its Derivatives

The presence of a trichloromethyl group adjacent to a carbonyl function in trichloropyruvic acid makes it a potential candidate for base-catalyzed rearrangement reactions. One of the most relevant rearrangements for α-halo ketones is the Favorskii rearrangement . wikipedia.orgpurechemistry.orgnrochemistry.com This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. ddugu.ac.in In the case of trichloropyruvic acid, which is a trichloromethyl ketone, a variation of this rearrangement could be anticipated.

The classical Favorskii rearrangement mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgddugu.ac.inadichemistry.com This is initiated by the abstraction of an α-proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to displace a halide ion and form the cyclopropanone ring. nrochemistry.comadichemistry.com However, trichloropyruvic acid lacks enolizable α-hydrogens. In such cases, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can occur. adichemistry.com This alternative mechanism is thought to involve the nucleophilic addition of a base to the carbonyl carbon, followed by a concerted collapse of the resulting tetrahedral intermediate and migration of the neighboring carbon with the displacement of a chloride ion.

While specific studies on the Favorskii rearrangement of trichloropyruvic acid are not extensively documented in readily available literature, the behavior of other trichloromethyl ketones suggests this pathway is plausible. The reaction of trichloromethyl ketones with amines has been shown to proceed via a Favorskii-type rearrangement in preference to the haloform reaction. ddugu.ac.in

Table 1: Plausible Products from the Quasi-Favorskii Rearrangement of Trichloropyruvic Acid Derivatives with Different Nucleophiles

| Starting Material | Nucleophile/Base | Plausible Rearranged Product |

|---|---|---|

| Trichloropyruvic acid | Hydroxide (B78521) (e.g., NaOH) | Dichloromalonic acid |

| Methyl trichloropyruvate | Methoxide (e.g., NaOCH₃) | Dimethyl dichloromalonate |

| Trichloropyruvamide | Amine (e.g., RNH₂) | Dichloromalonamide derivative |

Note: This table is illustrative of expected products based on the quasi-Favorskii rearrangement mechanism applied to trichloropyruvic acid and its simple derivatives. Specific experimental verification for these exact reactions is not widely reported.

Catalysis in Trichloro Pyruvic Acid Reactions

Catalysis plays a crucial role in directing the transformation of multifunctional molecules like trichloropyruvic acid towards desired products with high efficiency and selectivity. Various catalytic strategies, including acid-base catalysis, transition metal catalysis, and organocatalysis/biocatalysis, can be envisioned to modulate its reactivity.

Acid-Base Catalysis in Trichloro Pyruvic Acid Chemistry

Acid-base catalysis is fundamental to many reactions of carboxylic acids and ketones. For trichloropyruvic acid, both acidic and basic conditions can promote specific transformations.

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of the keto group can be protonated, enhancing its electrophilicity. This activation can facilitate nucleophilic attack at the carbonyl carbon. For instance, acid-catalyzed hydration of the ketone to form the corresponding gem-diol is a likely equilibrium process. Furthermore, acid catalysis can be employed in esterification reactions of the carboxylic acid group.

Base Catalysis: As discussed in the context of rearrangement reactions, bases can initiate the Favorskii rearrangement. purechemistry.orgddugu.ac.in Additionally, base catalysis can promote decarboxylation. The decarboxylation of trichloroacetic acid, a structurally related compound, is known to be catalyzed by its conjugate base, the trichloroacetate ion, in a redox process. rsc.orgnih.gov A similar self-catalyzed or base-catalyzed decarboxylation could be a potential reaction pathway for trichloropyruvic acid, likely proceeding through the formation of a trichloromethyl carbanion intermediate. The hydrolysis of the trichloromethyl group can also be facilitated by basic conditions, potentially leading to the formation of dichloropyruvic acid derivatives. The hydrolysis of chloroacetamide herbicides, for example, is known to be catalyzed by both acids and bases. nih.gov

Table 2: Potential Acid-Base Catalyzed Reactions of Trichloropyruvic Acid

| Catalyst Type | Potential Reaction | Expected Outcome |

|---|---|---|

| Acid (e.g., H₂SO₄) | Esterification with alcohol | Formation of the corresponding ester |

| Acid (e.g., HCl) | Hydration of the ketone | Formation of the gem-diol |

| Base (e.g., NaOH) | Favorskii-type rearrangement | Formation of dichloromalonic acid |

| Base (e.g., alkoxide) | Decarboxylation | Formation of chloroform and oxalate (B1200264) |

| Base (e.g., NaOH) | Hydrolysis of C-Cl bonds | Stepwise substitution of chlorine with hydroxyl groups |

Transition Metal Catalysis with Trichloro Pyruvic Acid Substrates

Transition metal complexes are versatile catalysts for a wide array of organic transformations, and their application to α-keto acids has been an area of active research. mdpi.com For trichloropyruvic acid, transition metal catalysis could be employed for reactions such as reduction, cross-coupling, and decarboxylation.

The reduction of the keto group in α-keto acids to afford α-hydroxy acids is a common transformation. acs.org Various transition metal catalysts, often based on ruthenium, rhodium, or iridium, are effective for the hydrogenation or transfer hydrogenation of ketones. wikipedia.orgacs.org The enantioselective reduction of α-keto esters and related compounds has been achieved with high efficiency using chiral transition metal complexes. researchgate.net

Decarboxylation of carboxylic acids can also be mediated by transition metal catalysts. While the decarboxylation of trichloroacetic acid is known to occur thermally or via a redox mechanism, transition metals could potentially lower the activation energy for this process or open up alternative reaction pathways. rsc.orgnih.govacs.org

Table 3: Potential Transition Metal-Catalyzed Reactions Involving α-Keto Acid Functionality

| Catalyst System | Reaction Type | Substrate Class | Illustrative Product |

|---|---|---|---|

| Ru(II)-diamine complexes | Asymmetric Transfer Hydrogenation | α-Keto esters | α-Hydroxy esters |

| Rh(I)-phosphine complexes | Hydrogenation | α-Keto acids | α-Hydroxy acids |

| Ir(III)-Cp* complexes | Asymmetric Reductive Amination | α-Keto acids | α-Amino acids |

| Pd(0)-phosphine complexes | Decarboxylative Coupling | α-Keto acids | Ketones |

Note: This table presents examples of transition metal-catalyzed reactions on the general class of α-keto acids, which are expected to be applicable to trichloropyruvic acid and its derivatives.

Organocatalysis and Biocatalysis in Trichloro Pyruvic Acid Conversions

In recent years, organocatalysis and biocatalysis have emerged as powerful tools in synthetic organic chemistry, offering mild and selective reaction conditions.

Organocatalysis: Chiral organic molecules can catalyze a variety of transformations on carbonyl compounds. The enantioselective reduction of ketones, including α-keto esters, has been successfully achieved using organocatalysts such as chiral thioureas and oxazaborolidines (CBS catalysts). nih.govyoutube.com These catalysts can activate the carbonyl group towards reduction by a stoichiometric reducing agent like a borane. nih.gov Organocatalytic aldol (B89426) reactions of α-keto esters have also been developed, demonstrating the utility of this approach for C-C bond formation. acs.orgacs.org

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. For trichloropyruvic acid, several classes of enzymes could be relevant. Decarboxylases, particularly those dependent on thiamine (B1217682) pyrophosphate (TPP), are known to catalyze the decarboxylation of α-keto acids. nih.govwikipedia.orgacs.org While the trichloromethyl group might influence substrate recognition, enzymatic decarboxylation remains a plausible transformation. Halogenating and dehalogenating enzymes are also of interest. nih.gov Dehalogenases could potentially catalyze the removal of chlorine atoms from the trichloromethyl group. Conversely, some enzymes are known to catalyze halogenation reactions, though these are less likely to be relevant for an already perchlorinated methyl group. Biocatalytic reduction of the keto group is also a possibility, as many oxidoreductases can reduce ketones to alcohols with high enantioselectivity. wikipedia.org

Table 4: Examples of Organocatalytic and Biocatalytic Transformations of α-Keto Acids and Halogenated Compounds

| Catalysis Type | Catalyst/Enzyme Class | Reaction Type | Substrate Class |

|---|---|---|---|

| Organocatalysis | Chiral Thiourea-Amine | Enantioselective Reduction | Prochiral Ketones |

| Organocatalysis | Cinchona Alkaloid Derivatives | Asymmetric Aldol Reaction | α-Keto Esters |

| Biocatalysis | Pyruvate (B1213749) Decarboxylase (TPP-dependent) | Decarboxylation | α-Keto Acids |

| Biocatalysis | Haloalkane Dehalogenase | Dehalogenation | Halogenated Alkanes |

| Biocatalysis | Alcohol Dehydrogenase | Reduction | Ketones |

Advanced Spectroscopic and Structural Characterization of Trichloro Pyruvic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy of Trichloro Pyruvic Acid and Its Adducts

NMR spectroscopy is a cornerstone for the structural analysis of trichloro pyruvic acid. Due to the presence of a carbonyl group adjacent to a carbon bearing three chlorine atoms, the molecule and its adducts exhibit distinctive chemical shifts and coupling patterns. In aqueous solutions, α-keto acids like trichloro pyruvic acid can exist in equilibrium between their keto and hydrated (gem-diol) forms, a phenomenon that is readily studied by NMR. rsc.org

¹H NMR: In its pure keto form, trichloro pyruvic acid (CCl₃COCOOH) does not possess any carbon-bound protons, and thus its ¹H NMR spectrum would be expected to show only a single, broad resonance for the acidic proton of the carboxylic acid group. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature, but typically appears far downfield (>10 ppm). In the presence of water or alcohol solvents, the formation of a hydrated gem-diol, CCl₃C(OH)₂COOH, would give rise to new signals, including distinct resonances for the hydroxyl protons and potentially the acidic proton of the hydrated form.

¹³C NMR: The ¹³C NMR spectrum provides critical information about the carbon skeleton. For the keto form of trichloro pyruvic acid, two distinct signals are expected. The carbon of the trichloromethyl group (CCl₃) would appear at a specific chemical shift influenced by the strong deshielding effect of the three chlorine atoms. The carbonyl carbon (C=O) of the keto group is highly deshielded and typically resonates in the range of 190-210 ppm. nist.gov The carboxylic acid carbon (-COOH) also appears in a characteristic downfield region, generally between 160-180 ppm. The presence of the hydrated form would result in an upfield shift of the C2 carbon, which would now be a quaternary carbon bonded to two oxygen atoms (C(OH)₂), typically appearing in the 90-100 ppm region.

Adducts: The reactivity of the carbonyl group in trichloro pyruvic acid allows for the formation of various adducts, which have been characterized by NMR. For instance, reactions with phosphorus nucleophiles to form N-acyl imines of trichloropyruvate and subsequently stable spirocyclic phosphoranes have been documented. rsc.org The NMR data for these complex adducts are vital for confirming their intricate cyclic structures. A notable study involved the reaction of methyl 2-(N-aroylimino)-3,3,3-trichloropropanoates with o-phenylenediethylamidophosphite, leading to spirophosphoranes whose structures were confirmed by multinuclear NMR spectroscopy. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) for Trichloro Pyruvic Acid

| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| C1 | Carboxylic Acid (-COOH) | 160 - 175 | Chemical shift is sensitive to solvent and hydrogen bonding. |

| C2 | Ketone (C=O) | 190 - 205 | Highly deshielded due to the carbonyl group. |

| C3 | Trichloromethyl (-CCl₃) | 90 - 100 | Shielded relative to the carbonyl but deshielded by three chlorine atoms. |

Note: This table is based on typical chemical shift ranges for α-keto acids and chlorinated compounds. Specific experimental values for trichloro pyruvic acid are not widely available in the literature.

While one-dimensional NMR provides information on chemical shifts, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating the structure of complex molecules, particularly the adducts of trichloro pyruvic acid.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. While of limited use for the parent acid, it is crucial for analyzing adducts where new C-H bonds are formed, allowing for the mapping of proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms (¹H-¹³C). It is essential for assigning the carbon signals in adducts that contain C-H bonds.

The combination of these 2D NMR methods is essential for the detailed structural analysis of the various derivatives and adducts formed from trichloro pyruvic acid. rsc.org

Mass Spectrometry (MS) of Trichloro Pyruvic Acid

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For trichloro pyruvic acid (C₃HCl₃O₃), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This technique is crucial for confirming the identity of the parent compound and its reaction products, distinguishing it from other compounds with the same nominal mass. The presence of three chlorine atoms gives trichloro pyruvic acid a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, which serves as a clear signature in the mass spectrum.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M-H]⁻ or [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. For α-keto acids, common fragmentation pathways in negative ion mode include the loss of small neutral molecules like carbon dioxide (CO₂, 44 Da) and water (H₂O, 18 Da). acs.org

For trichloro pyruvic acid, characteristic fragmentation would likely involve:

Decarboxylation: Loss of CO₂ from the carboxylate anion to yield a [CCl₃CO]⁻ fragment.

Cleavage of the C-C bond: Fragmentation adjacent to the carbonyl group (α-cleavage) is a common pathway for ketones. magritek.com This could lead to the formation of [COCOOH]⁻ and CCl₃⁺ ions or related fragments.

Loss of Chlorine: Fragmentation involving the loss of one or more chlorine atoms or HCl can also be expected under MS/MS conditions.

Table 2: Predicted Key Fragmentation Pathways for Trichloropyruvic Acid in MS/MS

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Interpretation |

| [M-H]⁻ | CO₂ (44.00 Da) | [C₂Cl₃O]⁻ | Decarboxylation of the parent anion. |

| [M-H]⁻ | HCl (35.98 Da) | [C₃Cl₂O₃]⁻ | Loss of hydrogen chloride. |

| [M-H]⁻ | CO₂ + Cl | [C₂Cl₂O]⁻ | Subsequent loss of a chlorine radical after decarboxylation. |

Note: This table represents theoretically predicted fragmentation patterns based on the known behavior of similar chemical structures.

Infrared (IR) and Raman Spectroscopy of Trichloro Pyruvic Acid

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, providing a detailed molecular fingerprint.

For trichloro pyruvic acid, the key functional groups give rise to distinct vibrational bands:

O-H Stretch: The carboxylic acid O-H group results in a very broad and strong absorption band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, due to strong hydrogen bonding in the dimeric form.

C=O Stretch: Two carbonyl stretching vibrations are expected. The carboxylic acid C=O stretch typically appears as a strong, sharp band around 1710-1760 cm⁻¹. The α-keto C=O stretch is also found in this region, often slightly higher in frequency than a simple ketone due to the electron-withdrawing effect of the adjacent chlorine atoms. Conjugation or hydrogen bonding can shift these frequencies.

C-O Stretch: The C-O stretching of the carboxylic acid group appears in the 1210-1320 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bonds give rise to strong absorptions in the fingerprint region of the IR spectrum, typically between 550 and 850 cm⁻¹. The presence of three chlorine atoms on a single carbon would likely result in multiple strong bands in this area.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O and C-Cl stretches are expected to be strong and easily observable, making it a valuable tool for structural confirmation.

Table 3: Characteristic Vibrational Frequencies for Trichloro Pyruvic Acid

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad | Weak |

| C=O Stretch | Carboxylic Acid | 1710 - 1760 | Strong | Strong |

| C=O Stretch | α-Keto | 1720 - 1780 | Strong | Strong |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium-Strong | Medium |

| C-Cl Stretch | Trichloromethyl | 550 - 850 | Strong | Strong |

X-ray Crystallography and Diffraction Studies of Trichloro Pyruvic Acid (If Crystalline Forms Exist)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. creative-proteomics.comanton-paar.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

A search for crystal structure data of trichloropyruvic acid in crystallographic databases did not yield any results, indicating that its crystal structure has likely not been determined or publicly reported. If crystalline forms of trichloropyruvic acid exist, X-ray diffraction studies would be invaluable for understanding its solid-state conformation and packing.

Should a crystal structure of trichloropyruvic acid be determined, it would provide key structural parameters. These would include the precise bond lengths of the C=O, C-O, C-C, and C-Cl bonds, as well as the bond angles and dihedral angles that define the molecule's conformation in the solid state. This data would be crucial for understanding the electronic effects of the trichloromethyl group on the adjacent keto and carboxylic acid functionalities.

Table 2: Hypothetical Solid-State Structural Parameters for Trichloro Pyruvic Acid

| Parameter | Description | Expected Value |

|---|---|---|

| C=O (keto) bond length | Length of the ketone carbonyl bond | ~ 1.20 Å |

| C=O (acid) bond length | Length of the carboxylic acid carbonyl bond | ~ 1.21 Å |

| C-O (acid) bond length | Length of the carboxylic acid single bond | ~ 1.32 Å |

| C-C bond length | Length of the carbon-carbon single bond | ~ 1.54 Å |

| C-Cl bond length | Average length of the carbon-chlorine bonds | ~ 1.77 Å |

| O=C-C bond angle | Angle around the ketone carbonyl carbon | ~ 120° |

Note: The data in this table is hypothetical and based on typical values for similar functional groups. The actual parameters for trichloropyruvic acid would need to be determined experimentally via X-ray crystallography.

Understanding the crystal packing is essential for rationalizing the physical properties of the solid material, such as its melting point and solubility. The absence of a crystal structure for trichloropyruvic acid means that its intermolecular interactions and packing motifs remain uncharacterized.

Analytical Methodologies for Trichloro Pyruvic Acid in Complex Matrices

Chromatographic Separation Techniques for Trichloro Pyruvic Acid Quantification

Chromatography is a cornerstone for the analysis of organic acids, offering powerful separation capabilities essential for resolving target analytes from complex sample constituents. nih.govchromatographytoday.com Various chromatographic techniques have been applied to the analysis of related keto acids, and these principles are directly applicable to trichloro pyruvic acid.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like trichloro pyruvic acid. nih.gov Reversed-phase HPLC is a common mode, but the high polarity of small organic acids can lead to poor retention on standard C18 columns. lcms.cz To overcome this, several strategies are employed, including the use of more polar stationary phases (e.g., CSH Phenyl-Hexyl), ion-pairing reagents in the mobile phase, or hydrophilic interaction liquid chromatography (HILIC). lcms.czchromatographytoday.com

Detection is typically achieved using UV-Vis spectrophotometry, as the carbonyl group provides a chromophore. sci-hub.seresearchgate.net For enhanced sensitivity and selectivity, especially in highly complex matrices, HPLC is often coupled with mass spectrometry (LC-MS/MS). lcms.czcreative-proteomics.com This hyphenated technique provides molecular weight and structural information, allowing for confident identification and quantification even at trace levels. nih.gov Sample preparation for HPLC analysis may involve protein precipitation with agents like trichloroacetic acid or perchloric acid, followed by filtration. nih.govcsic.es

Table 1: Illustrative HPLC-UV Conditions for Short-Chain Keto Acid Analysis This table is a composite based on typical methods for related compounds.

| Parameter | Condition | Source(s) |

| Column | Reversed-Phase C18 or Phenyl-Hexyl | lcms.czcsic.es |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | lcms.cz |

| Flow Rate | 0.4 - 1.5 mL/min | lcms.czcsic.es |

| Detection | UV at 210-254 nm | nih.govsci-hub.se |

| Temperature | Ambient to 80 °C | lcms.czcsic.es |

| Injection Volume | 3 - 20 µL | lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitive detection, but it is suitable only for volatile and thermally stable compounds. nih.gov Trichloro pyruvic acid, being a polar and non-volatile keto acid, requires chemical derivatization prior to GC-MS analysis. theses.cz Derivatization converts the polar carboxyl and keto functional groups into less polar, more volatile, and more thermally stable moieties. asm.org

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. theses.czasm.org

Esterification/Methylation: Treatment with acidic methanol (B129727) or diazomethane (B1218177) converts the carboxylic acid to its methyl ester. researchgate.net

Oximation: The keto group can be reacted with hydroxylamine (B1172632) or its derivatives to form an oxime, which is then often silylated. asm.org

The choice of derivatizing agent is critical and can influence the stability and fragmentation pattern of the resulting derivative in the mass spectrometer. theses.cz Following derivatization, the volatile analyte is separated on a capillary GC column and detected by MS, which provides both quantification and structural confirmation. theses.czresearchgate.net

Table 2: Common Derivatization Approaches for Keto Acid GC-MS Analysis

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Source(s) |

| Silylation | BSTFA + TMCS, MTBSTFA | Carboxyl, Hydroxyl | nih.govtheses.cz |

| Oximation & Silylation | Methoxyamine hydrochloride, followed by BSTFA | Keto, Carboxyl | nih.govasm.org |

| Esterification | Ethyl Chloroformate (ECF), Acidic Methanol | Carboxyl | researchgate.netresearchgate.net |

Ion chromatography (IC) is an excellent technique for the separation and quantification of ionic species, including organic acids like trichloro pyruvic acid. thermoscientific.comresearchgate.net The separation mechanism is based on ion-exchange interactions between the analyte anions and a stationary phase functionalized with quaternary ammonium (B1175870) groups. thermofisher.com Elution is typically achieved using a hydroxide (B78521) or carbonate/bicarbonate eluent gradient. thermofisher.com

A key advantage of modern IC systems is the use of a suppressor, which reduces the background conductivity of the eluent, thereby increasing the sensitivity of conductivity detection for the analyte ions. metrohm.comthermofisher.com IC can be coupled with mass spectrometry (IC-MS) for enhanced selectivity and lower detection limits, which is particularly useful for analyzing trace levels of trichloro pyruvic acid in high-salt or complex matrices. metrohm.comthermofisher.com This technique allows for the direct injection of aqueous samples, often with minimal preparation beyond simple dilution and filtration. researchgate.net

Table 3: Typical Ion Chromatography Parameters for Organic Acid Analysis This table is a composite based on typical methods for related compounds.

| Parameter | Condition | Source(s) |

| Analytical Column | High-capacity anion-exchange (e.g., IonPac AS11-HC) | thermofisher.com |

| Eluent | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) Gradient | thermofisher.com |

| Flow Rate | 0.25 - 1.0 mL/min | researchgate.netthermofisher.com |

| Detection | Suppressed Conductivity or Mass Spectrometry (MS) | thermofisher.commetrohm.com |

| Suppressor | Electrolytically regenerated anion suppressor | thermofisher.com |

| Injection Volume | 10 - 25 µL | thermofisher.com |

Electrophoretic Methods for Trichloro Pyruvic Acid Analysis

Electrophoretic techniques separate ions based on their differential migration in an electric field. wikipedia.org These methods are well-suited for the analysis of small, charged molecules like trichloro pyruvic acid and offer high separation efficiency and short analysis times. ceu.escolab.ws

Capillary Electrophoresis (CE) is a powerful separation technique performed in a narrow-bore fused-silica capillary. wikipedia.org Analytes are separated based on their electrophoretic mobility and the electroosmotic flow (EOF) within the capillary. oiv.int For anions like the trichloro pyruvate (B1213749) ion, analysis is typically performed in "reversed polarity" mode, where the anode is at the detection end, and a reagent is added to the background electrolyte (BGE) to reverse the direction of the EOF. ceu.es

Detection in CE is most commonly performed by on-column UV-Vis absorbance. wikipedia.orgoiv.int Indirect detection, where a chromophoric ion is added to the BGE, can also be used. ceu.es For higher sensitivity, CE can be coupled with mass spectrometry (CE-MS) or with sensitive amperometric detection. researchgate.netnih.gov CE offers the advantages of high separation efficiency, minimal sample and reagent consumption, and often requires only simple sample dilution before analysis. ceu.escolab.ws

Table 4: Representative Capillary Electrophoresis Conditions for Organic Acid Separation This table is a composite based on typical methods for related compounds.

| Parameter | Condition | Source(s) |

| Capillary | Uncoated Fused-Silica (50-75 µm i.d.) | ceu.esoiv.int |

| Background Electrolyte (BGE) | Phosphate or Borate buffer with EOF modifier | ceu.es |

| Separation Voltage | -15 to -30 kV (Reversed Polarity) | ceu.es |

| Injection | Hydrodynamic or Electrokinetic | ceu.es |

| Detection | UV (254 nm) or Indirect UV, Amperometric | ceu.esoiv.intnih.gov |

| Temperature | 25 °C | oiv.int |

Electrochemical Detection of Trichloro Pyruvic Acid

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive species. While direct electrochemical detection of pyruvic acid has been demonstrated, methods for trichloroacetic acid (TCAA), a structurally related compound, are highly relevant for trichloro pyruvic acid analysis. iaea.orgnih.gov

These methods typically involve an electrode modified with a material that catalyzes the electrochemical reduction or oxidation of the target analyte. For instance, a sensor for TCAA was developed using a composite of iron(II) phthalocyanine (B1677752) (PcFe) and a zinc-based metal-organic framework (ZIF-8). nih.gov In this system, the PcFe(II) is electrochemically reduced to PcFe(I), which is then chemically reoxidized by TCAA. The magnitude of the reduction current is proportional to the TCAA concentration, enabling its quantification. nih.gov Such enzyme-free sensors are often robust and stable, making them suitable for monitoring applications. iaea.org The high sensitivity and good selectivity of these platforms demonstrate their potential for the determination of trace disinfection byproducts and other contaminants in environmental samples. nih.gov

Table 5: Performance Characteristics of an Electrochemical Sensor for Trichloroacetic Acid This table is based on a published method for a structurally similar compound.

| Parameter | Performance Metric | Source |

| Electrode Material | Iron(II) phthalocyanine and Zn-based MOF (ZIF-8) | nih.gov |

| Detection Principle | Catalytic reduction of analyte | nih.gov |

| Detection Technique | Amperometry / Voltammetry | iaea.orgnih.gov |

| Linear Range | Nanomolar to Micromolar concentrations | nih.gov |

| Limit of Detection (LOD) | 1.89 nM | nih.gov |

| Sensitivity | 826 μA/μM | nih.gov |

Voltammetric and Amperometric Methods

Voltammetric and amperometric techniques offer a promising avenue for the rapid and sensitive detection of electroactive species like trichloro pyruvic acid. These electrochemical methods measure the current resulting from the application of a potential to an electrode surface, providing both qualitative and quantitative information. libretexts.org

Voltammetry involves applying a time-dependent potential to an electrochemical cell and measuring the resulting current. libretexts.org Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are utilized to study redox processes and quantify concentrations. researchgate.netbrown.edu The peak height of the current in a voltammogram is directly related to the concentration of the analyte. researchgate.net For organic acids, these methods can provide sensitive detection without the need for extensive sample preparation or derivatization. researchgate.net

A significant challenge in the direct electrochemical detection of some organic molecules is their slow electron transfer kinetics. To overcome this, chemically modified electrodes are often employed. For instance, in the detection of the related compound trichloroacetic acid (TCAA), a highly sensitive electrochemical sensor was fabricated using a composite of iron(II) phthalocyanine (PcFe) and a zinc-based metal-organic framework (ZIF-8). nih.gov The ZIF-8 provides a large surface area for high absorbability, while the PcFe acts as the sensing element. nih.gov The detection mechanism is based on the reoxidation of reduced PcFe(I) by TCAA, which accelerates electron transfer at the electrode interface, allowing for quantitative analysis based on the reduction current of PcFe(II). nih.gov This sensor demonstrated a very low limit of detection (LOD) of 1.89 nM for TCAA. nih.gov Similar strategies could be adapted for trichloro pyruvic acid, leveraging its electrochemical properties.

Amperometry, a subset of voltammetry, involves measuring the current at a fixed potential over time. nih.gov It is particularly useful for flow-injection analysis and in biosensors. nih.govmdpi.com For example, an amperometric method for detecting organophosphorus pesticides utilizes the inhibition of acetylcholinesterase, where the activity of the enzyme is monitored by the electrochemical oxidation of thiocholine. rsc.org A similar principle could be applied to trichloro pyruvic acid by using an appropriate enzyme system where an electroactive species is consumed or produced in proportion to the analyte concentration. The determination of p-hydroxybenzoic acid esters, for instance, has been achieved by monitoring oxygen depletion with an oxygen electrode in a reaction catalyzed by p-hydroxybenzoate hydroxylase. rsc.org

The choice of electrode material is critical in developing these sensors. Materials like glassy carbon, platinum, gold, and various nanomaterial composites (e.g., carbon nanotubes, graphene) are often used to enhance sensitivity and selectivity. mdpi.comfrontiersin.orgqub.ac.uk

Table 1: Comparison of Voltammetric and Amperometric Techniques for Organic Acid Detection

| Feature | Voltammetry (e.g., CV, DPV, SWV) | Amperometry |

|---|---|---|

| Principle | Current is measured as the potential is varied. libretexts.org | Current is measured at a constant potential. nih.gov |

| Output | Voltammogram (Current vs. Potential plot). libretexts.org | Amperogram (Current vs. Time plot). |

| Application | Study of redox mechanisms, multi-component analysis, quantitative determination. brown.edu | Biosensors, flow-injection analysis, single-analyte monitoring. nih.gov |

| Sensitivity | High, often enhanced by pulse techniques (DPV, SWV). researchgate.net | Typically high, dependent on the specificity of the reaction being monitored. |

| Selectivity | Moderate, can be improved with chemically modified electrodes. frontiersin.org | High, especially in enzyme-based biosensors. rsc.org |

| Example | Detection of trichloroacetic acid using a ZIF-8/PcFe modified electrode with an LOD of 1.89 nM. nih.gov | Determination of creatinine (B1669602) using a three-enzyme reactor system with an oxygen electrode detector. nih.gov |

Advanced Sample Preparation Techniques for Trichloro Pyruvic Acid Analysis

Effective sample preparation is paramount for the accurate analysis of trace levels of trichloro pyruvic acid, especially in complex matrices like water. This involves isolating the analyte from interfering substances and concentrating it to a level suitable for detection.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques for extracting haloacetic acids (HAAs), including trichloro pyruvic acid, from aqueous samples. researchgate.net

Liquid-Liquid Extraction (LLE) is a traditional method based on the partitioning of a compound between two immiscible liquid phases, typically water and a non-polar organic solvent. wikipedia.orgphenomenex.com The efficiency of LLE depends on the analyte's solubility in the extraction solvent. phenomenex.com For acidic compounds like trichloro pyruvic acid, the pH of the aqueous sample is a critical parameter. The sample is typically acidified to a pH below the acid's pKa to ensure it is in its protonated, less polar form, thereby increasing its partitioning into the organic solvent. scielo.br Diethyl ether and methyl-tertiary-butyl ether (MTBE) are commonly used extraction solvents. researchgate.nettandfonline.com The process involves vigorous mixing of the sample with the solvent, followed by separation of the two phases. youtube.comlibretexts.org

Solid-Phase Extraction (SPE) has become a popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. websiteonline.cnchromatographyonline.com SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge. websiteonline.cn The analyte is retained on the sorbent while the matrix passes through. The analyte is then eluted with a small volume of an appropriate solvent.

Optimization of SPE for trichloro pyruvic acid and other HAAs involves several factors:

Sorbent Type: Polymeric sorbents are often used for extracting polar compounds like HAAs from water. nih.govnih.gov Hydrophilic-lipophilic balanced (HLB) sorbents can effectively extract compounds across a broad range of polarities. nih.gov Other materials include chemically modified silica (B1680970) gel and porous carbon. websiteonline.cnmdpi.com

Sample pH: Similar to LLE, acidifying the water sample (e.g., to pH < 2) is crucial to protonate the HAAs, which promotes their retention on reversed-phase sorbents. scielo.brnih.gov

Elution Solvent: The choice of eluent is critical for desorbing the analytes from the sorbent. Acetonitrile and methanol are common choices. researchgate.netscielo.br The eluent volume must be optimized to ensure complete recovery without excessive dilution. nih.gov

Conditioning and Washing: The sorbent must be conditioned (e.g., with methanol and then acidified water) to activate it before loading the sample. chromatographyonline.com A washing step after sample loading can remove co-extracted interferences.

Studies have shown that SPE can achieve detection limits comparable to or better than GC-MS methods that require derivatization, with recoveries for various HAAs ranging from 60-102%. nih.gov

Table 2: Optimization Parameters for LLE and SPE of Haloacetic Acids

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids. wikipedia.org | Partitioning between a solid sorbent and a liquid mobile phase. websiteonline.cn |

| Solvent/Sorbent | Diethyl ether, Methyl-tertiary-butyl ether (MTBE). researchgate.nettandfonline.com | Polymeric sorbents (e.g., Lichrolut EN, HLB), Carbon-based materials. nih.govnih.gov |

| pH Adjustment | Acidification of the aqueous sample is critical. scielo.br | Acidification of the sample is necessary for retention on reversed-phase sorbents. nih.gov |

| Key Optimization Steps | Choice of solvent, solvent-to-sample ratio, extraction time, number of extractions. | Sorbent selection, sample pH, conditioning, wash/elution solvents and volumes. chromatographyonline.comnih.gov |

| Advantages | Simple, low cost for basic setups. | High recovery, high concentration factor, low solvent use, automation potential. websiteonline.cn |

| Disadvantages | Large solvent volumes, emulsion formation, labor-intensive. aurorabiomed.com | Cartridge cost, potential for sorbent-analyte irreversible binding. mdpi.com |

Derivatization Strategies for Enhanced Detection of Trichloro Pyruvic Acid

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. creative-proteomics.com However, trichloro pyruvic acid, like other pyruvic acids and HAAs, is polar and non-volatile, making it unsuitable for direct GC analysis. creative-proteomics.comresearchgate.net Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative. researchgate.netsigmaaldrich.com

The most common derivatization method for acidic compounds is esterification . This reaction converts the carboxylic acid group into an ester, which is significantly more volatile.

Acid-Catalyzed Esterification: This is a widely used method where the extracted acids are reacted with an alcohol (commonly methanol) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net The reaction typically requires heating (e.g., at 50-60 °C) to proceed to completion. researchgate.netresearch-solution.com

Diazomethane: This reagent provides rapid and quantitative methylation of carboxylic acids at room temperature. However, it is highly toxic and explosive, requiring special handling precautions.

Another major type of derivatization is silylation , which involves replacing active hydrogen atoms in the molecule with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective for derivatizing carboxylic acids. sigmaaldrich.com

For enhanced sensitivity, especially with an electron capture detector (ECD), derivatizing agents containing electrophilic groups are used. For example, pentafluorobenzyl bromide (PFBBr) reacts with carboxylic acids to form PFB esters, which are highly responsive to ECD. research-solution.com

For analysis by High-Performance Liquid Chromatography (HPLC), derivatization can be employed to attach a fluorogenic or chromogenic tag to the molecule, enhancing detection sensitivity. dojindo.com For α-keto acids like trichloro pyruvic acid, reagents that react with the keto group are particularly useful. For instance, o-phenylenediamine (B120857) (OPD) and its analogues, such as 1,2-diamino-4,5-methylenedioxybenzene (MDB), react with α-keto acids to form highly fluorescent quinoxaline (B1680401) derivatives, allowing for detection at very low concentrations. dojindo.com

Table 3: Common Derivatization Reagents for Pyruvic Acids

| Reagent/Method | Target Functional Group | Resulting Derivative | Analytical Technique | Key Features |

|---|---|---|---|---|

| Acidic Methanol (e.g., H₂SO₄ in CH₃OH) | Carboxylic Acid | Methyl Ester | GC researchgate.net | Common, inexpensive method for creating volatile esters. researchgate.netnih.gov |